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6-Amino-2-methyl-4(1H)-pyrimidinone

Catalog No.
S823276
CAS No.
767-16-8
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-methyl-4(1H)-pyrimidinone

CAS Number

767-16-8

Product Name

6-Amino-2-methyl-4(1H)-pyrimidinone

IUPAC Name

4-amino-2-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9)

InChI Key

MVHONLHZERWNRF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=O)N1)N

Canonical SMILES

CC1=NC(=O)C=C(N1)N

Isomeric SMILES

CC1=NC(=O)C=C(N1)N

6-Amino-2-methyl-4(1H)-pyrimidinone is a heterocyclic organic compound characterized by its pyrimidinone structure, which contains both an amino group and a methyl group. Its molecular formula is C5H7N3OC_5H_7N_3O and it has a molecular weight of approximately 125.131 g/mol. The compound is noted for its potential applications in pharmaceuticals and biochemistry due to its unique structural features, which include a carbonyl group and nitrogen atoms that can participate in various

Synthesis and Characterization:

-Amino-2-methyl-4(1H)-pyrimidinone (CAS Registry Number: 135431330) is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It can be synthesized through various methods, including condensation reactions and cyclization reactions.

Here is an example of a scientific publication describing the synthesis and characterization of 6-amino-2-methyl-4(1H)-pyrimidinone:

  • Synthesis of 2-amino-4,6-disubstituted pyrimidines using microwave irradiation

Potential Applications:

Research suggests that 6-amino-2-methyl-4(1H)-pyrimidinone may have potential applications in various scientific fields, including:

  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential medicinal properties. However, it is important to note that this is an area of ongoing research, and there are no currently approved drugs containing this specific molecule.
  • Material science: As a component in the development of new materials with specific properties.

6-Amino-2-methyl-4(1H)-pyrimidinone can undergo several chemical transformations:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.
  • Cyclization: The compound may also participate in cyclization reactions, leading to the formation of more complex heterocycles.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Research indicates that 6-Amino-2-methyl-4(1H)-pyrimidinone exhibits various biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some derivatives have shown promise against bacterial strains.
  • Antiviral Properties: Certain studies suggest it may inhibit viral replication.
  • Enzyme Inhibition: Pyrimidinone derivatives often act as inhibitors of serine proteases, which are crucial in various physiological processes .

The synthesis of 6-Amino-2-methyl-4(1H)-pyrimidinone can be achieved through several methods:

  • From Urea Derivatives: Reacting urea with appropriate substituted pyrimidines under acidic conditions.
  • Cyclization Reactions: Using starting materials like 2-amino-4-methylpyrimidine and applying heat or catalysts to facilitate cyclization.
  • Microwave-Assisted Synthesis: This modern technique can enhance reaction rates and yields, providing an efficient pathway for synthesizing this compound .

The applications of 6-Amino-2-methyl-4(1H)-pyrimidinone are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting infectious diseases.
  • Biochemical Research: Used as a reagent in biochemical assays to study enzyme activity and inhibition.
  • Agricultural Chemistry: Potentially useful in developing agrochemicals aimed at pest control due to its biological activity against microorganisms .

Interaction studies involving 6-Amino-2-methyl-4(1H)-pyrimidinone focus on its binding affinity with various biological targets:

  • Protein Kinases: Investigations have shown that certain derivatives can selectively inhibit specific kinases, which are vital for cell signaling pathways.
  • Receptors: Compounds based on this structure may interact with neurotransmitter receptors, influencing neurological pathways .

These studies are crucial for understanding the therapeutic potential of this compound and its derivatives.

Several compounds share structural similarities with 6-Amino-2-methyl-4(1H)-pyrimidinone. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-4-hydroxy-6-methylpyrimidineC5H7N3OC_5H_7N_3OHydroxy group enhances solubility and reactivity
2-Amino-6-methylpyrimidineC5H7N3C_5H_7N_3Lacks carbonyl oxygen, affecting biological activity
6-Amino-2-thiopyrimidinoneC5H7N3SC_5H_7N_3SContains sulfur, altering electronic properties

Each of these compounds has distinct properties that influence their reactivity and biological activity, making them suitable for different applications in medicinal chemistry and biochemistry.

XLogP3

-1.2

General Manufacturing Information

4(3H)-Pyrimidinone, 6-amino-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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